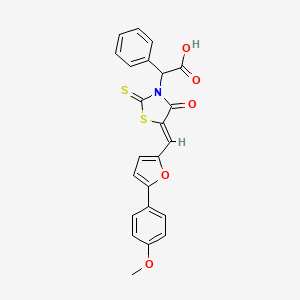

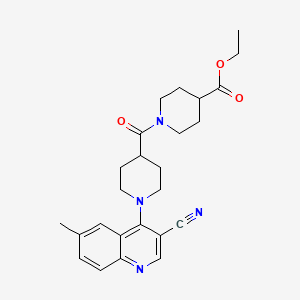

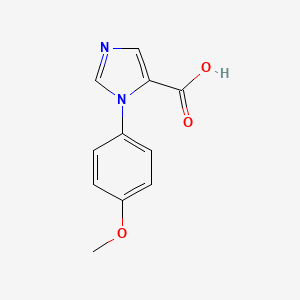

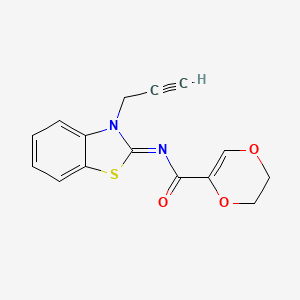

![molecular formula C14H10N2S B2809566 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 477864-55-4](/img/structure/B2809566.png)

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine

Übersicht

Beschreibung

Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . It’s a type of benzothiazines that have been of enormous interest to synthetic chemists .

Synthesis Analysis

Benzothiazine derivatives can be synthesized using different strategies. One common method involves the use of 2-aminothiophenol, 1, 3-dicarbonyl compounds or α-haloketones . Another method involves the use of K2S initiated sulfur insertion reaction with enaminones via electron catalysis .Molecular Structure Analysis

The molecular structure of benzothiazine consists of a benzene ring attached to the 6-membered heterocycle thiazine . The exact structure of “10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine” would require more specific information.Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions. For example, they can be synthesized by treating 4,5-dichloro-2-(tetrahydro-2 H-pyran-2-yl)pyridazin-3(2 H)-one with N-benzyl-2-mercaptoacetamide using Cs 2 CO 3 as catalyst in DMF .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazine derivative would depend on its exact molecular structure. In general, properties such as color, density, hardness, and melting and boiling points are considered physical properties, while a chemical property describes the ability of a substance to undergo a specific chemical change .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Properties

Chemical Reactivity and Derivative Synthesis : Studies have shown that 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazines react with n-butyllithium and various electrophiles, leading to the formation of diverse derivatives through nucleophilic addition and substitution reactions. These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for various chemical entities (Pasutto & Knaus, 1979).

Structural Analysis : The molecular structure and crystallographic analysis of certain 10-substituted pyrido[3,2-b][1,4]benzothiazines provide insights into their conformational preferences and electronic properties. These studies are essential for understanding the chemical behavior and reactivity of these compounds (Jovanovic et al., 1985).

Potential Biological Activities

Antitumor Activity : Some derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine have been synthesized and evaluated for their anticancer activity. These studies involve in silico physicochemical and molecular docking studies, suggesting that certain derivatives may interact effectively with cancer receptors, indicating potential antitumor properties (Onoabedje et al., 2019).

Analgesic Activity : Research into pyridine and reduced pyridine analogues of 10H-pyrido[3,4-b][1,4]benzothiazines has identified significant analgesic activities compared to standard drugs. These findings suggest a potential avenue for developing new pain management therapies (Warren & Knaus, 1987).

Antibacterial Activity : Novel pyridobenzothiazine acid derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative pathogens. Some derivatives demonstrated potent antibacterial activities, highlighting their potential in antimicrobial drug development (Cecchetti et al., 1987).

Zukünftige Richtungen

Benzothiazine derivatives have been shown to have various pharmacological activities, making them an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine.

Eigenschaften

IUPAC Name |

10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-10-16-11-6-3-4-7-12(11)17-13-8-5-9-15-14(13)16/h1,3-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEFQPMJYGFDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC3=C1N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320356 | |

| Record name | 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine | |

CAS RN |

477864-55-4 | |

| Record name | 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

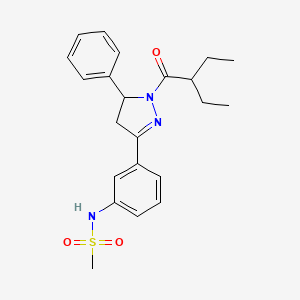

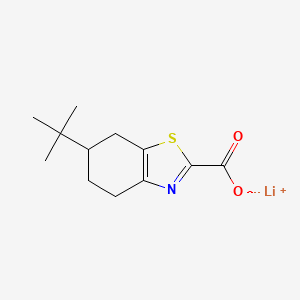

![2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2809499.png)